Deschloroclozapine (dihydrochloride)
Description
Contribution to Understanding Psychopharmacology and Neurobiology
The use of Deschloroclozapine dihydrochloride (B599025) in conjunction with DREADD technology provides a sophisticated platform for exploring the intricate relationship between neural circuits, brain function, and behavior. This approach allows for the reversible manipulation of specific cell populations, offering insights that are often unattainable with traditional pharmacological methods. researchgate.netimedpubscholars.com
Deschloroclozapine's properties have significantly refined the chemogenetic toolkit, providing clearer insights into the real-time control of neural circuits. Its high potency and selectivity for muscarinic-based DREADDs (hM3Dq and hM4Di) with minimal off-target effects mean that observed behavioral or physiological changes can be more confidently attributed to the manipulation of the targeted neurons. researchgate.netunc.edubiorxiv.org
One of the key advantages of DCZ is its rapid onset and fast-acting nature. nih.govresearchgate.net Studies in both mice and non-human primates have shown that systemically delivered DCZ can modulate neuronal activity within minutes. nih.govresearchgate.netbiorxiv.org For example, two-photon calcium imaging in mice expressing hM3Dq in the barrel cortex revealed enhanced neuronal activity shortly after a low-dose DCZ injection. biorxiv.org Similarly, intramuscular injection of DCZ in monkeys expressing hM4Di in the prefrontal cortex induced reversible spatial working memory deficits rapidly. nih.govresearchgate.netbiorxiv.org This rapid action allows researchers to establish a more direct causal link between the activation or inhibition of a specific circuit and a resulting behavior.
Furthermore, the high selectivity of DCZ, as demonstrated by its binding affinities, ensures that the effects are localized to the DREADD-expressing cells. researchgate.netbiorxiv.orgbiorxiv.org This is a crucial improvement over earlier actuators like Clozapine-N-Oxide (CNO), which can be reverse-metabolized to clozapine (B1669256), a compound with its own psychoactive effects on multiple endogenous receptors. biorxiv.orgnih.gov The clean pharmacological profile of DCZ reduces experimental confounds, leading to a more precise understanding of how specific neuronal populations contribute to complex behaviors and brain states. researchgate.net
| Feature | Deschloroclozapine (DCZ) | Clozapine-N-Oxide (CNO) | DREADD Agonist 21 (C21) |
| Potency at DREADDs | High (EC50 in low nM range) hellobio.comsigmaaldrich.com | Lower (EC50 in µM range) | Lower than DCZ |
| Selectivity | High for DREADDs, minimal off-target binding biorxiv.orghellobio.com | Can be metabolized to clozapine, which has off-target effects biorxiv.orgnih.gov | Generally considered to have fewer off-target effects than CNO |
| Kinetics | Rapid onset (<10 minutes) nih.govbiorxiv.org | Sluggish kinetics, slower onset nih.gov | Intermediate kinetics |
| Brain Penetrability | Rapid and high biorxiv.orghellobio.com | Modest biorxiv.org | Generally good |
| Effective Dose for Occupancy | Low (20-fold lower than CNO, 60-fold lower than C21) biorxiv.orghellobio.com | High | Intermediate |
The ability to precisely control neuronal activity with DCZ and DREADDs in animal models opens up new avenues for identifying and validating novel therapeutic targets for a range of disorders. researchgate.netannualreviews.orgnih.gov By selectively activating or inhibiting specific neural pathways implicated in disease states, researchers can assess their potential as targets for drug development. annualreviews.orgnih.gov
For instance, chemogenetic manipulation has been applied in preclinical models of pain, addiction, depression, and metabolic diseases. nih.govnih.gov A study using a rat model of neuropathic pain demonstrated that DCZ administration to activate hM3Dq-expressing oxytocin (B344502) neurons led to a rapid analgesic effect. nih.govnih.gov In non-human primates, DCZ-mediated inhibition of the prefrontal cortex via hM4Di was used to model working memory deficits, a core symptom in several psychiatric illnesses. biorxiv.org These studies not only help to elucidate the underlying neurobiology of these conditions but also highlight specific circuits that could be modulated by future therapies.
The DREADD platform, empowered by the precision of DCZ, allows for a preclinical "proof-of-concept" for therapeutic strategies based on circuit modulation. researchgate.net If activating a particular neuronal population with DCZ-hM3Dq alleviates disease-like symptoms in an animal model, it suggests that developing a drug that enhances the activity of that cell type could be a viable therapeutic approach. annualreviews.orgnih.gov
Unanswered Questions and Research Gaps
Despite the significant advantages offered by Deschloroclozapine dihydrochloride, several questions remain, and further research is needed to fully understand its long-term effects and potential interactions.
Much of the initial research has focused on the acute effects of DCZ. A critical area for future investigation is the long-term neurobiological consequences of chronic DREADD activation with DCZ in preclinical models. mdpi.com Questions regarding potential receptor desensitization, changes in DREADD expression levels, and lasting alterations in neural plasticity and circuit function following prolonged or repeated DCZ administration need to be addressed.
One study in macaque monkeys provided promising initial data, showing that repeated daily oral doses of DCZ over two weeks produced consistent behavioral impairments without discernible desensitization. biorxiv.org However, more extensive studies are required to explore subtle neuroadaptations. For example, chronic overexpression of DREADDs, even without an actuator, has been suggested to potentially perturb endogenous signaling. mdpi.com Therefore, long-term studies must carefully evaluate the baseline effects of DREADD expression itself, as well as the cumulative effects of repeated DCZ administration on neuronal health and function. mdpi.com
| Study Focus | Animal Model | Key Findings | Reference |
| Chronic Oral Administration | Macaque Monkeys | Repeated daily oral doses of DCZ over two weeks induced consistent working memory impairments without evidence of desensitization. | biorxiv.org |
| Long-term Neuronal Responsiveness | Mice | The effect of a second DCZ administration 24 hours after the first was examined to assess potential short-term changes in responsiveness. | biorxiv.org |
The influence of an animal's genetic background on the efficacy and behavioral outcomes of DCZ-mediated DREADD activation is another under-explored area. Studies comparing different DREADD agonists have reported large individual variability in behavioral responses and receptor expression, which could be influenced by genetic factors. nih.govmedchemexpress.com
Future research should systematically compare the effects of DCZ across different inbred strains of mice or rats. Such studies could reveal how genetic variations in metabolic enzymes, endogenous receptor densities, or downstream signaling pathways might alter the response to chemogenetic manipulation. This knowledge is crucial for interpreting results and ensuring the reproducibility of findings across different laboratories and animal models. Furthermore, using DCZ in various knockout or transgenic animal models can help dissect how specific genes interact with controlled neuronal activity to produce a particular phenotype. nih.gov
The high selectivity of DCZ for muscarinic-based DREADDs provides a significant advantage for complex experimental designs that involve multiple chemogenetic systems. biorxiv.org The concept of "orthogonality" refers to the ability to use multiple designer receptors and their specific actuators in the same animal without cross-reactivity.
For example, the kappa-opioid-derived DREADD (KORD) system is activated by the ligand salvinorin B and is not affected by DCZ. biorxiv.orgnih.gov This allows for bidirectional and independent control of two distinct neuronal populations in the same animal: one expressing a muscarinic DREADD controlled by DCZ, and another expressing KORD controlled by salvinorin B. This dual-control capability is invaluable for studying the interplay between different neural circuits. While the orthogonality with KORD is established, further research is needed to confirm DCZ's lack of interaction with other emerging chemogenetic tools, such as Pharmacologically Selective Actuator Modules (PSAMs), which are based on ligand-gated ion channels rather than GPCRs. mdpi.comaddgene.org Ensuring a broad portfolio of mutually orthogonal tools will be essential for the next generation of systems neuroscience research.
Promising Avenues for Advanced Preclinical Investigation
The unique properties of deschloroclozapine dihydrochloride open up several promising avenues for advanced preclinical research, allowing for more nuanced and complex experimental designs.
In the context of chemogenetics, "combination therapy" refers to the powerful synergy between the engineered DREADD receptor and its specific actuator ligand, deschloroclozapine. This pairing allows for precise temporal and spatial control over the activity of genetically defined cell populations. Research in animal models has demonstrated the efficacy of this combination in modulating complex behaviors and physiological processes.
Systemic administration of DCZ to animals expressing hM3Dq (an excitatory DREADD) or hM4Di (an inhibitory DREADD) in specific neuronal populations has produced rapid and reversible changes in neuronal activity and behavior. biorxiv.orgbiorxiv.orgnih.gov For instance, studies in mice and monkeys have shown that low doses of DCZ can enhance neuronal activity via hM3Dq within minutes of administration. nih.govhellobio.com In transgenic rats engineered to express hM3Dq in oxytocin neurons, DCZ administration resulted in a swift and robust increase in serum oxytocin levels, demonstrating its utility in manipulating neuroendocrine systems. nih.gov This approach surpasses previous methods using CNO, as DCZ has been shown to be effective at lower concentrations and with a more rapid onset of action. nih.govbiorxiv.org The combination of DREADDs with DCZ provides a versatile platform for dissecting the causal role of specific neural circuits in various physiological and behavioral states.
Interactive Table 1: Preclinical Studies of Deschloroclozapine in Combination with DREADD Receptors
| Animal Model | DREADD Receptor | Target System/Behavior | Key Finding |
| Mice | hM3Dq | Neuronal Activity | Enhanced neuronal activity within minutes of systemic DCZ delivery. nih.govhellobio.com |
| Monkeys | hM4Di | Spatial Working Memory | Reversibly induced spatial working memory deficits. biorxiv.orgnih.govhellobio.com |
| Rats (Transgenic) | hM3Dq | Oxytocin (OXT) System | DCZ prompted a rapid and significant elevation of serum OXT. nih.gov |
Exploration in New Preclinical Disease Models
The precision afforded by the DCZ-DREADD system allows for its application in a wide range of preclinical models of human diseases. By selectively activating or inhibiting neural pathways implicated in specific disorders, researchers can gain deeper insights into disease mechanisms and test novel therapeutic strategies.
One significant application has been in modeling cognitive deficits. In monkeys expressing the inhibitory hM4Di DREADD in the prefrontal cortex, intramuscular administration of DCZ reversibly induced deficits in spatial working memory. biorxiv.orgnih.govrndsystems.com This provides a powerful model for studying the neural underpinnings of cognitive dysfunction present in psychiatric and neurological disorders. Another area of exploration is in pain research. In a rat model of neuropathic pain, activating oxytocin neurons via the hM3Dq-DCZ system led to a significant analgesic effect, increasing the mechanical and thermal pain thresholds. nih.gov Notably, the onset of this effect was faster with DCZ compared to CNO, highlighting its advantages for studying acute therapeutic responses. nih.gov These examples underscore the potential of DCZ to advance research across a spectrum of disease models, from neuropsychiatric conditions to chronic pain.
Interactive Table 3: Use of Deschloroclozapine in Preclinical Disease Models
| Disease Model | Animal Species | DREADD System | Key Outcome |
| Cognitive Deficit (Spatial Working Memory) | Monkey | hM4Di in Prefrontal Cortex | Reversible induction of spatial working memory deficits. biorxiv.orgnih.govrndsystems.com |
| Neuropathic Pain | Rat | hM3Dq in Oxytocin Neurons | Increased mechanical and thermal nociceptive thresholds, indicating analgesia. nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C18H22Cl2N4 |
|---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine;dihydrochloride |
InChI |
InChI=1S/C18H20N4.2ClH/c1-21-10-12-22(13-11-21)18-14-6-2-3-7-15(14)19-16-8-4-5-9-17(16)20-18;;/h2-9,19H,10-13H2,1H3;2*1H |
InChI Key |
ZMDCCOPUWCVMFM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=CC=CC=C42.Cl.Cl |
Origin of Product |
United States |
Q & A
Q. What distinguishes Deschloroclozapine dihydrochloride (DCZ) from other DREADD agonists like clozapine-N-oxide (CNO) in experimental settings?
DCZ exhibits significantly higher affinity and selectivity for hM3Dq/hM4Di DREADD receptors compared to CNO, with Ki values of 6.3 nM and 4.2 nM, respectively . Its metabolic stability and rapid brain penetration (within minutes post-administration) make it preferable for acute neuronal modulation. Methodologically, researchers should validate receptor engagement via competitive binding assays or functional readouts (e.g., calcium imaging) when switching from CNO to DCZ .
Q. What are the recommended storage conditions and solubility profiles for DCZ to ensure stability in laboratory use?
DCZ is water-soluble (100 mM in aqueous solutions) and should be stored at -20°C in lyophilized form to prevent degradation. For in vivo studies, prepare fresh solutions in sterile saline or PBS, avoiding repeated freeze-thaw cycles. Stability under varying pH conditions should be confirmed via HPLC before use in long-term experiments .
Q. How does DCZ’s pharmacokinetic profile influence its administration routes in rodent models?
DCZ achieves peak brain concentrations within 5–15 minutes post-intraperitoneal (IP) injection, with a plasma half-life of ~2 hours. For acute behavioral assays, IP administration at 1–3 µg/kg is optimal. Subcutaneous (SC) or oral routes may require dose adjustments (e.g., 10–20 µg/kg) due to reduced bioavailability. Always pair pharmacokinetic (PK) profiling (e.g., LC-MS/MS of plasma/brain homogenates) with behavioral endpoints to validate dosing .
Advanced Research Questions
Q. How can researchers optimize DCZ dosing regimens for chronic neuronal activation studies while minimizing off-target effects?
Chronic dosing requires balancing receptor desensitization and off-target binding. Conduct dose-response curves in target brain regions using intracranial microinjection (e.g., 0.1–1 µM in 1 µL volumes) to establish localized efficacy. Monitor off-target activity (e.g., D1/D2 dopamine or 5-HT2A/2C receptors) via radioligand displacement assays, as DCZ’s affinity for these is >100-fold lower than for DREADDs . For systemic administration, combine PK modeling with telemetry-based neuronal activity recordings to identify safe cumulative doses .
Q. What methodological approaches are recommended to validate DCZ’s selectivity for hM3Dq/hM4Di receptors in complex neural circuits?
Use conditional knockout (Cre-lox) models to confirm DCZ’s dependence on DREADD expression. For example, in hM3Dq-expressing mice, administer DCZ (1 µg/kg IP) and measure c-Fos activation in target vs. non-target regions via immunohistochemistry. Pair with PET imaging using DREADD-specific radiotracers (e.g., [¹¹C]DCZ) to quantify receptor occupancy in vivo . Contradictory data across studies may arise from variability in DREADD expression levels; normalize doses to receptor density (e.g., fmol/mg protein via Western blot) .
Q. In cases of conflicting efficacy data across studies using DCZ, what analytical frameworks can resolve such discrepancies?
Meta-analyses should account for variables such as species (e.g., mice vs. non-human primates), DREADD expression systems (AAV vs. transgenic), and behavioral paradigms. For example, DCZ at 100 µg/kg in primates induces reversible spatial working memory deficits, whereas lower doses (1–3 µg/kg) suffice in mice . Apply multivariate regression to isolate confounding factors (e.g., age, sex, circadian timing). Replicate key experiments with standardized protocols (e.g., Open Science Framework preregistration) to mitigate reproducibility issues .
Q. How can DCZ be integrated with optogenetic or chemogenetic tools for multimodal neuronal circuit interrogation?
Design staggered activation protocols: Use DCZ for sustained DREADD activation (e.g., hM4Di-mediated inhibition over hours) alongside optogenetic stimulation for acute excitation. Validate temporal specificity via electrophysiology (e.g., in vitro slice recordings with tetrodotoxin blockade). Note that DCZ’s rapid clearance allows sequential interventions within a single experimental session .
Methodological Notes
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., fiber photometry for neuronal activity alongside DCZ administration) .
- Experimental Design : Include vehicle controls and baseline measurements to account for DCZ’s solvent effects (e.g., DMSO residual in stock solutions) .
- Ethical Compliance : Adhere to institutional guidelines for primate studies, particularly for high-dose DCZ regimens (≥100 µg/kg) linked to cognitive perturbations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
